molecular formula C18H15ClN2O B3032739 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 41957-82-8

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B3032739
CAS RN: 41957-82-8
M. Wt: 310.8 g/mol
InChI Key: KESMFLPMOPKQCF-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a chemical compound with the molecular formula C18H15ClN2O . It is achiral and has a molecular weight of 310.778 .

Scientific Research Applications

Anticancer Properties

3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and disrupts tumor growth pathways .

Anti-Inflammatory Activity

Studies suggest that this compound possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Effects

3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an antibiotic or as an adjunct therapy in treating bacterial infections .

Neuroprotective Potential

In vitro and animal studies indicate that this compound may protect neurons from oxidative stress and neurodegenerative processes. Its ability to modulate neurotransmitter systems makes it relevant for neuroprotection and potential treatment of neurodegenerative disorders .

Antiviral Applications

Researchers have investigated the antiviral effects of 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline. It shows promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further studies are needed to explore its mechanism of action and clinical applications .

Chemical Biology and Drug Design

The unique structural features of this compound make it interesting for chemical biology and drug design. Medicinal chemists explore its scaffold for developing novel derivatives with improved pharmacological properties .

Photophysical Properties

Researchers have investigated the photophysical behavior of 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline. Its fluorescence properties and interactions with biomolecules are relevant for applications in imaging and biosensing .

Other Potential Applications

While not extensively studied, this compound’s structural diversity suggests additional applications. Researchers may explore its use in materials science, organic synthesis, or as a ligand in coordination chemistry .

properties

IUPAC Name

3-benzyl-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-16-9-14-11-21(10-13-5-2-1-3-6-13)12-22-18(14)17-15(16)7-4-8-20-17/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESMFLPMOPKQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194778
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

CAS RN

41957-82-8
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041957828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297362
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Benzyl-6-chloro-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-6-CHLORO-3,4-DIHYDRO-2H-(1,3)OXAZINO(5,6-H)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KUB799ALH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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